molecular formula C12H15FO B2710395 (R)-cyclopentyl(3-fluorophenyl)methanol CAS No. 1821733-18-9

(R)-cyclopentyl(3-fluorophenyl)methanol

Cat. No. B2710395
CAS RN: 1821733-18-9
M. Wt: 194.249
InChI Key: YJXHONVUEUPTHT-GFCCVEGCSA-N
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Description

“®-cyclopentyl(3-fluorophenyl)methanol” is a chemical compound with the CAS Number: 1821733-18-9 . It has a molecular weight of 194.25 . It is in liquid form .


Molecular Structure Analysis

The InChI code for “®-cyclopentyl(3-fluorophenyl)methanol” is 1S/C12H15FO/c13-11-7-3-6-10 (8-11)12 (14)9-4-1-2-5-9/h3,6-9,12,14H,1-2,4-5H2/t12-/m1/s1 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“®-cyclopentyl(3-fluorophenyl)methanol” is a liquid at room temperature . It has a molecular weight of 194.25 .

Scientific Research Applications

Enantioselective Synthesis

Researchers have explored enantioselective synthesis techniques that could be applicable to compounds like (R)-cyclopentyl(3-fluorophenyl)methanol. For instance, enantioselective epoxidation of α,β-enones using organocatalysts has been reported, demonstrating the potential for high yields and enantioselectivities under mild conditions. This method could be adapted for the synthesis of (R)-cyclopentyl(3-fluorophenyl)methanol derivatives (Jun Lu et al., 2008).

Catalytic Applications

In catalysis, the palladium-catalyzed C-H halogenation has been shown to afford high yields and selectivity for the synthesis of multi-substituted arenes, highlighting a pathway for functionalizing compounds like (R)-cyclopentyl(3-fluorophenyl)methanol (Xiuyun Sun et al., 2014). This approach offers advantages over traditional methods, including milder reaction conditions and higher chemical diversity.

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

(R)-cyclopentyl-(3-fluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9,12,14H,1-2,4-5H2/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXHONVUEUPTHT-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@H](C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-cyclopentyl(3-fluorophenyl)methanol

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